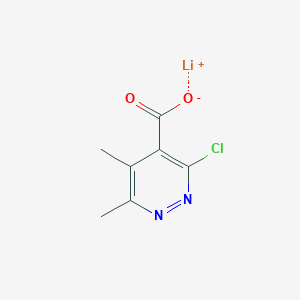
Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the cyclopropane class of organic compounds. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure and function of proteins and nucleic acids. This can lead to changes in cellular signaling pathways and gene expression, which may have therapeutic implications.
Biochemical and Physiological Effects:
Methyl (this compound)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory effects, which may have therapeutic implications for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is its high purity and good yield. Additionally, it is a versatile building block that can be used in a variety of synthetic reactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate. One direction is to further investigate its potential as an anticancer agent. Additionally, research could focus on developing new synthetic methods for this compound and its derivatives. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopropane carboxylic acid with thionyl chloride, followed by the addition of methanol and hydrogen chloride. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of a variety of biologically active compounds, including antitumor agents, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the synthesis of chiral cyclopropane derivatives, which have potential applications in drug discovery.
Propriétés
IUPAC Name |
methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-10-5(9)6(8)2-4(6)3-7/h4H,2-3H2,1H3/t4-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNINYXKWHBLN-INEUFUBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)

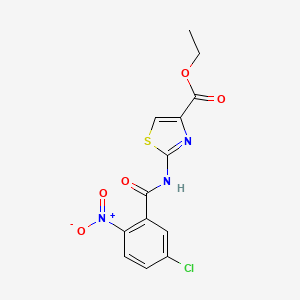
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
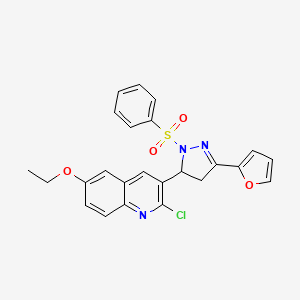

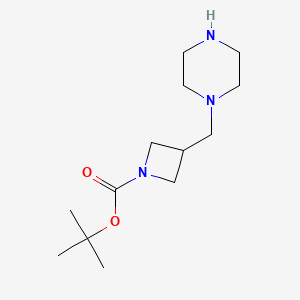
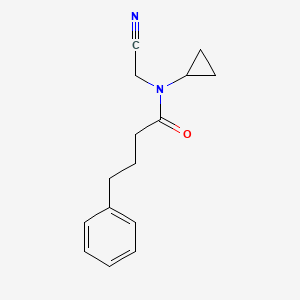
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

